APcK110

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Characterization of APC K1310D

APC K1310D is a missense variant located on chromosome 5 in the APC gene. The following table summarizes its key molecular identifiers based on the RefSeq database (Genome Build GRCh38/hg38) [1].

| Attribute | Details |

|---|---|

| Gene | APC (Adenomatous Polyposis Coli) |

| Variant Type | Missense |

| gDNA Change | chr5:g.112839522_112839524delAAGinsGAC |

| cDNA Change | c.3928_3930delAAGinsGAC |

| Protein Change | p.Lys1310Asp (K1310D) |

| Protein Effect | Unknown [1] |

This variant lies within a protein region responsible for downregulation via ubiquitination. However, as of the latest data (May 2025), the K1310D variant has not been functionally characterized in the scientific literature, and its concrete effect on APC protein function remains unknown [1].

Technical Guide for Researchers

APC Protein Function and Experimental Context

The APC protein is a critical tumor suppressor and a core component of the β-catenin destruction complex. Its main function is to target β-catenin for proteasomal degradation, thereby negatively regulating the Wnt signaling pathway. Truncating mutations in APC are a hallmark of most colorectal cancers (CRC) [2].

- Regulation of GSK-3 Activity: APC directly enhances the activity of Glycogen Synthase Kinase-3β (GSK-3β). Wnt signaling activation rapidly induces the dissociation of APC from the Axin/GSK-3 complex, which reduces GSK-3 activity and leads to β-catenin stabilization [3] [4].

- Domain Architecture: The K1310D variant is situated in a region critical for ubiquitination. Common cancer-driving mutations in APC are typically truncating and cluster in the central part of the protein, affecting the 15- and 20-amino acid repeats and SAMP repeats that are essential for binding β-catenin and Axin, respectively [2].

The diagram below illustrates the role of wild-type APC in the Wnt signaling pathway and the potential implications of the K1310D variant's location.

Experimental Evidence & Clinical Relevance

The search results indicate a significant gap in knowledge regarding this specific variant.

- Evidence Status: The CKB classifies the evidence for this variant as "unknown" due to the lack of direct characterization in published studies [1].

- Therapeutic Landscape: No targeted therapies or associated drug resistance data are linked to the APC K1310D variant. Current therapeutic strategies for APC-mutant cancers are focused on inhibiting Wnt signaling downstream of APC, though these are largely in development [2].

Suggested Research Workflow

To functionally characterize the APC K1310D variant, the following experimental approach is recommended:

In Vitro Functional Assays:

- Transfert expression vectors encoding wild-type APC and the APC K1310D mutant into colorectal cancer cell lines with endogenous APC loss (e.g., SW480, HCT116) [3].

- Assess the variant's functional impact by measuring β-catenin protein levels (western blot) and Top/Fop-flash reporter assays for Wnt/β-catenin pathway activity [2].

- Investigate the specific ubiquitination role of this region through co-immunoprecipitation followed by ubiquitination assays [1].

Protein Interaction Studies:

- Perform co-immunoprecipitation (Co-IP) experiments to determine if the K1310D mutation disrupts the binding of APC to its key partners, such as Axin, or components of the ubiquitin-proteasome system [3].

- Detailed Co-IP protocol from the literature involves lysing cells (e.g., HEK293T) in a buffer with Tris, NaCl, Triton X-100, and protease/phosphatase inhibitors. Incubate lysates with anti-APC or control IgG antibodies, followed by Protein G-agarose bead pull-down and western blot analysis for interacting proteins [3].

Cell Phenotyping:

- Evaluate the phenotypic consequences by conducting assays for cell proliferation, cell cycle progression, and colony formation in soft agar to determine if the variant has transforming potential [2].

References

- 1. 1310D: Gene Variant Detail - Cancer Knowledgebase (CKB) APC K [ckb.genomenon.com]

- 2. Functions of the APC tumor suppressor protein dependent and... [pmc.ncbi.nlm.nih.gov]

- 3. Adenomatous Polyposis Coli (APC) Regulates Multiple ... [pmc.ncbi.nlm.nih.gov]

- 4. Adenomatous polyposis coli (APC) regulates ... - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of the Adenomatous Polyposis Coli (APC) Protein

The Adenomatous Polyposis Coli (APC) protein is a critical tumor suppressor and a key negative regulator of the Wnt signaling pathway. Its primary mechanism of action involves forming a "destruction complex" to control the cellular levels of the transcriptional co-activator β-catenin [1] [2].

Core Mechanism: The β-Catenin Destruction Complex

In the absence of a Wnt signal, APC works with other proteins to form a destruction complex that targets β-catenin for degradation. The table below outlines the core components and their functions.

| Component | Role in the Destruction Complex |

|---|---|

| APC | Scaffold protein; enhances GSK3 activity; recruits β-catenin via its 15- and 20-amino acid repeats; contains SAMP repeats for Axin binding [1] [2]. |

| Axin | Central scaffold; polymerizes to form the complex's backbone; binds β-catenin, APC, GSK3, and CK1 [2]. |

| GSK3 | Constitutively active kinase; phosphorylates β-catenin (primed by CK1), creating a degradation signal [1]. |

| CK1 | Kinase; performs the initial "priming" phosphorylation of β-catenin [2]. |

| β-Catenin | Key signaling molecule; when phosphorylated by the complex, is targeted for ubiquitination and proteasomal degradation [1] [2]. |

This complex facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3. The phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitylation and subsequent degradation by the proteasome. This process keeps cytoplasmic and nuclear β-catenin levels low, ensuring Wnt target genes remain silenced [1] [2].

APC's Dual Regulatory Roles

Recent research has revealed that APC's function is more dynamic than simply being a static scaffold. It plays two essential, GSK3-regulated roles to make the destruction complex highly efficient [2]:

| Role | Mechanistic Description | Key Domains/Motifs |

|---|---|---|

| 1. Promotes Efficient Complex Assembly | Acts as a "catalyst" for Axin multimerization, facilitating the rapid assembly and disassembly of the destruction complex. This increases the throughput of β-catenin processing [2]. | SAMP repeats (bind Axin's RGS domain); Armadillo repeats [2]. |

| 2. Regulates Phospho-β-Catenin Handoff | A dynamic, GSK3-regulated interaction is critical for transferring phosphorylated β-catenin to the downstream degradation machinery. Disruption is a key oncogenic event [2]. | 20-amino acid repeat 2 (R2); Motif B [2]. |

Consequences of APC Dysfunction

Somatic mutations in the APC gene are the initiating event in approximately 80% of colorectal cancers. Most cancer-associated mutations are truncations that delete the Axin-binding SAMP repeats and the R2 and B motifs.

- Impaired Complex Function: Truncated APC cannot properly enhance GSK3 activity or facilitate the efficient handoff of phosphorylated β-catenin [1] [2].

- β-Catenin Stabilization: The destruction complex is crippled, leading to the accumulation of non-phosphorylated β-catenin in the cytoplasm [1].

- Activation of Oncogenic Transcription: Stabilized β-catenin translocates to the nucleus, forms a complex with TCF/LEF transcription factors, and drives the expression of pro-proliferation genes like c-MYC and CYCLIN D1, leading to tumorigenesis [1].

The following diagram illustrates the Wnt signaling pathway and the critical role of the APC-containing destruction complex.

The Wnt/β-Catenin signaling pathway in normal and APC-mutated states.

Experimental Protocol: Key Methodologies

To empirically study APC's mechanism, the following experimental approaches, derived from the search results, are commonly used [1]:

Co-Immunoprecipitation (Co-IP) to Analyze APC-Axin Interaction

Objective: To assess the protein-protein interactions within the destruction complex, particularly under Wnt stimulation.

- Cell Lysis: Lyse cells (e.g., HEK293) in a non-denaturing buffer (e.g., 20 mM Tris pH 7.5, 140 mM NaCl, 1% Triton X-100) containing protease and phosphatase inhibitors.

- Antibody Incubation: Incubate the cell lysate with an antibody specific to Axin or APC (e.g., anti-Axin or anti-APC (sc-896)).

- Bead Capture: Add Protein G-agarose beads to capture the antibody-protein complex.

- Wash and Elute: Wash beads thoroughly with lysis buffer to remove non-specifically bound proteins. Elute bound proteins by boiling in Laemmli sample buffer.

- Analysis: Analyze the eluates by Western blotting to detect co-precipitated proteins (e.g., blot for APC if Axin was immunoprecipitated, and vice-versa).

Western Blotting to Monitor β-Catenin Phosphorylation and Stabilization

Objective: To evaluate the functional output of the destruction complex by measuring β-catenin levels and phosphorylation status.

- Cell Treatment: Treat cells with Wnt3a-conditioned medium or a control medium for various time points (e.g., 0, 30, 60 mins).

- Protein Extraction: Lyse cells and quantify protein concentration.

- Gel Electrophoresis: Separate proteins by SDS-PAGE.

- Membrane Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.

- Immunoblotting: Probe the membrane with specific antibodies:

- Phospho-β-catenin: To assess destruction complex activity.

- Total β-catenin: To monitor overall stabilization.

- GSK3β & phospho-GSK3β (Ser9): As a control for pathway activity.

- Loading Controls: e.g., α-Tubulin or GAPDH.

Functional Assays: Luciferase Reporter and RNAi Knockdown

Objective: To measure the transcriptional activity of the Wnt pathway and validate protein function.

- TOPFlash/FOPFlash Luciferase Reporter Assay:

- Transfert cells with a plasmid containing TCF/LEF binding sites driving firefly luciferase expression (TOPFlash).

- Use a control plasmid with mutated sites (FOPFlash).

- Stimulate with Wnt and measure luciferase activity. High TOPFlash/FOPFlash ratio indicates pathway activation.

- RNA Interference (RNAi):

- Knock down APC expression using specific siRNAs (e.g., Silencer siRNA IDs #42812, #s1435).

- Assess the functional consequences on β-catenin stability (Western blotting) and Wnt pathway activity (Luciferase assay).

References

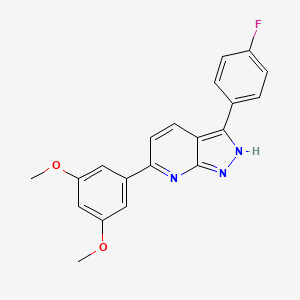

Core Characteristics and Mechanism of Action

APcK110, chemically defined as 4-{7-(3,5-Dimethyloxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl}-4-fluoro]benzene, is a small-molecule inhibitor that targets the Kit receptor and its mutant forms [1].

- Primary Target: Kit, a type III receptor tyrosine kinase and receptor for stem cell factor (SCF) [1].

- Key Mutations Targeted: Inhibits both wild-type Kit and gain-of-function mutants like V560G and D816V, which are associated with ligand-independent activation and worse prognosis in AML subtypes [1].

- Mechanism: Acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing downstream signaling. It inhibits phosphorylation of Kit and key downstream effectors Stat3, Stat5, and Akt, disrupting pathways for proliferation and survival [1].

The diagram below illustrates how this compound inhibits the Kit signaling pathway and induces apoptosis in leukemia cells.

Experimental Efficacy and Key Findings

This compound demonstrates potent activity against AML cell lines and primary patient samples, with key quantitative findings summarized below.

| Experimental Model/System | Key Findings and Quantitative Results |

|---|

| Mastocytosis Cell Line (HMC1.2) Harbors KITV560G and KITD816V mutations | Inhibits proliferation in a dose-dependent manner [1]. | | AML Cell Lines (OCI/AML3) Wild-type KIT, SCF-responsive | • Potently inhibits proliferation [1]. • More potent than imatinib and dasatinib; at least as potent as cytarabine [1]. | | Primary AML Blasts Patient-derived samples, including with KITD816V | Inhibits proliferation in clonogenic assays, but does not affect proliferation of normal colony-forming cells [1]. | | In Vivo OCI/AML3 Xenograft Model NOD-SCID mice | Survival of this compound-treated mice was significantly longer than in the PBS control group (p=0.02) [2]. |

Detailed Experimental Protocols

Key methodologies from foundational this compound studies provide a protocol framework for researchers.

| Protocol Category | Specific Details from Key Experiments |

|---|

| In Vitro Proliferation (MTT) Assay | • Cells: HMC1.2, OCI/AML3, OCIM2 [1]. • Procedure: Cells plated at 5 x 104 cells/well, treated with this compound, imatinib, or dasatinib [1]. • Measurement: Viability assessed using an MTT-based system [1]. | | Immunoblotting (Western Blot) | • Targets: Phospho-Kit, Stat3, Stat5, Akt; total protein; cleavage of Caspase-3 and PARP [1]. • Purpose: Confirm target inhibition and apoptosis induction [1]. | | Primary Cell Clonogenic Assay | • Samples: Bone marrow from AML patients and healthy volunteers [1]. • Culture: Cells plated in methylcellulose with cytokines, treated with this compound [1]. • Output: Colonies counted after incubation [1]. | | In Vivo Efficacy Study | • Model: NOD-SCID mice irradiated and injected with OCI/AML3 cells [1] [2]. • Dosing: this compound or PBS injected intraperitoneally every other day, starting 10 days post-cell injection [2]. • Endpoint: Survival analysis via Kaplan-Meier estimates [2]. |

The experimental workflow for the in vivo xenograft model is visualized below.

Future Research and Clinical Potential

This compound represents a promising therapeutic candidate for KIT-mutated cancers, particularly core-binding factor AML [1]. Its selectivity for leukemic blasts over normal colony-forming cells is a key advantage [1]. The research community supports further evaluation in toxicology and clinical studies [2].

References

Mechanism of APC-Induced Apoptosis

The research indicates that APC compounds like S-NC-2 induce apoptosis in tumor cells through a mechanism initiated at the cell membrane's death receptors [1].

- Death Receptor Clustering: The treatment causes death receptor molecules (like the Fas receptor) to cluster together and co-localize with caveolin, a protein found in specific membrane regions called lipid rafts [1].

- Caspase Activation: This clustering activates initiator caspase-8 and executioner caspase-3, key enzymes in the apoptosis process. Activation leads to the cleavage of death substrates such as Poly(ADP-ribose) polymerase (PARP) [1].

- Mitochondrial Involvement (in some cells): The pathway also involves mitochondria, leading to a breakdown of the mitochondrial membrane potential. The anti-apoptotic protein Bcl-2 can prevent this mitochondrial disruption in certain cell types (like Jurkat cells) but not in others (like SKW6.4 cells). The cleavage of the protein Bid provides a link between the death receptor pathway and the mitochondrial pathway [1].

- Cell-Type Specificity: Cells that are defective in Fas-receptor signaling or lack the Fas receptor altogether show resistance to this APC-induced apoptosis [1].

The diagram below summarizes this core signaling pathway.

Key Experimental Findings and Evidence

The following table summarizes the core experimental evidence that supports the described mechanism of APC-induced apoptosis [1].

| Experimental Aspect | Key Findings for S-NC-2 (an APC compound) |

|---|---|

| Caspase Activation & PARP Cleavage | Activation of caspase-8 and -3; cleavage of PARP in Jurkat, BJAB, SKW6.4 cells. |

| Death Receptor Dependence | Resistance observed in Fas-receptor defective (FADDdn BJAB) and Fas-receptor lacking (K562) cells. |

| Death Receptor Localization | Treatment induced clustering of death receptors and co-localization of Fas with caveolin in lipid rafts (Jurkat cells). |

| Mitochondrial Involvement | Breakdown of mitochondrial membrane potential; prevented by Bcl-2 overexpression in Jurkat (Type II) but not SKW6.4 (Type I) cells. Cleavage of Bid was observed. |

Experimental Models and Protocols

The mechanistic insights for S-NC-2 were derived from a series of experiments using established cancer cell lines [1].

- Cell Lines Used: The study used Jurkat (T-cell leukemia), BJAB (Burkitt lymphoma), SKW6.4 (B-lymphoblastoid), and K562 (chronic myeloid leukemia) cell lines [1].

- Key Methodologies:

- Analysis of Apoptotic Markers: Activation of caspases and cleavage of substrates like PARP were likely assessed through Western blotting using specific antibodies [1] [2].

- Genetic Models: Using cell lines with genetic deficiencies (e.g., FADD-dominant negative BJAB, Fas-negative K562) to test the necessity of specific pathway components [1].

- Inhibition/Overexpression Studies: Overexpressing the anti-apoptotic protein Bcl-2 to test its protective effect on mitochondria [1].

- Microscopy/Imaging: Likely used immunofluorescence or confocal microscopy to demonstrate the co-localization of the Fas receptor with caveolin in lipid rafts [1] [2].

Further Research and Clarification

The term "APC" in your query can refer to different biological entities. To find more precise information on APC-K110, you may need to:

- Confirm the compound's identity and check for any alternative names or identifiers in chemical databases.

- Consult specialized resources like patent documents or the chemical manufacturer's technical data sheets, which often provide detailed mechanistic and application-specific information.

References

APcK110 in acute myeloid leukemia AML

Experimental Data & Protocols

Here is a summary of key experimental findings and the methodologies used in the foundational studies.

| Experimental Model | Key Findings | Detailed Methodology |

|---|---|---|

| In vitro (Cell lines) | Inhibited proliferation of HMC1.2 & OCI/AML3 cells; more potent than imatinib/dasatinib; induced caspase-3/PARP cleavage [1]. | Cells treated with APcK110; proliferation measured via MTT assay; apoptosis assessed by Western Blot for caspase-3/PARP cleavage; Kit phosphorylation inhibition also confirmed by Western Blot [1]. |

| In vitro (Primary cells) | Inhibited proliferation of primary AML blasts in clonogenic assays; did not affect normal colony-forming cells [1]. | Primary AML blasts from patient marrow samples plated in clonogenic assays with this compound [1]. |

| In vivo (Mouse model) | Significantly extended survival in OCI/AML3 xenograft mouse model (p=0.02) [2] [3]. | NOD-SCID mice irradiated and injected intravenously with OCI/AML3 cells; 10 days later, treated with this compound or PBS intraperitoneally every other day; survival monitored [2] [3]. |

Mechanism of Action Signaling Pathway

Based on the study by Faderl et al. (2009), the diagram below illustrates the proposed mechanism of action of this compound in AML cells [1].

This compound inhibits Kit, blocking survival signals and inducing apoptosis.

Interpretation and Future Directions

The preclinical data suggests this compound is a potent and specific Kit inhibitor with promising anti-AML activity. Its ability to spare normal colony-forming cells in vitro indicates a potential for a favorable therapeutic index [1]. The researchers concluded that this compound and similar compounds should be evaluated in clinical trials [1] [2] [3].

It is important to interpret these findings within the broader AML treatment landscape, which has advanced significantly with other targeted therapies [4] [5]. The prognosis for AML subtypes with KIT mutations, particularly Core Binding Factor (CBF) AML, remains an area of focus, and targeting Kit is a validated strategy [4] [1].

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits ... [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound extends survival in an AML xenograft mouse model [academia.edu]

- 3. Kit inhibitor this compound extends survival in an AML xenograft mouse model [link.springer.com]

- 4. Evolving Paradigms in Acute Myeloid Leukemia [pubmed.ncbi.nlm.nih.gov]

- 5. A tour of leukemia progress in 2025, viewed through the MD ... [pmc.ncbi.nlm.nih.gov]

APcK110 caspase-dependent apoptosis

Core Mechanism of APC in Apoptosis

The diagram below illustrates the established sequence of events in APC-mediated, transcription-independent apoptosis.

This pathway functions independently of APC's well-known role in the Wnt signaling pathway and β-catenin degradation [1].

Key Functional Domains and Mutations

The table below summarizes the critical functional elements within the APC protein related to this apoptotic function.

| Protein Region/Mutation | Functional Significance | Consequence |

|---|---|---|

| Amino-terminal domain (aa 1-760/777) | Apoptosis-accelerating region; stable caspase cleavage product [1]. | When released, is necessary and sufficient to accelerate cell death. |

| Aspartic Acid 777 (D777) | Critical residue for group II caspase cleavage [1]. | Mutation (e.g., to alanine) blocks cleavage and abolishes apoptosis acceleration. |

| Truncated APC (found in some cancers) | Lacks the caspase cleavage site and the N-terminal domain [1]. | Resistant to caspase cleavage; unable to promote apoptosis, contributing to tumor survival. |

Experimental Evidence Outline

Key experimental findings that established this pathway include:

- Cleavage Mapping: Researchers tested a series of non-overlapping APC segments and mapped the apoptosis-accelerating function to the amino-terminal aa 1-760, which corresponds to the stable caspase cleavage product (aa 1-777) observed during apoptosis [1].

- Site-Directed Mutagenesis: Mutating the aspartic acid residue at position 777 to alanine (D777A) completely abolished in vitro cleavage of APC by a recombinant group II caspase. This mutation also rendered the full-length protein unable to accelerate apoptosis, demonstrating the necessity of cleavage [1].

- Cancer-Relevant Mutants: A truncated APC protein associated with familial and sporadic colorectal cancer was found to be resistant to group II caspase cleavage and unable to accelerate apoptosis both in vitro and in vivo [1].

Research Context and Future Directions

This specific function of APC is part of a broader and complex network of caspase-regulated cell death. Other key players include:

- Caspase-8: A key initiator caspase that requires auto-cleavage for full activation and can decide cell fate between apoptosis and necroptosis [2].

- c-FLIP: A critical regulatory protein that can inhibit caspase-8 activation at the DISC, acting as a major resistance factor against death receptor-mediated apoptosis [3] [4] [5].

Future research directions could involve:

- Identifying the specific molecular targets of the released APC N-terminal fragment.

- Exploring the crosstalk between this pathway and other cell death mechanisms like necroptosis.

- Investigating the potential of targeting this pathway for cancer therapy, especially in tumors with specific APC mutations.

References

- 1. cleavage of the Caspase tumor suppressor and release of an... APC [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-8 auto-cleavage regulates programmed cell ... [nature.com]

- 3. Cellular FLICE-like inhibitory protein (cFLIP) critically ... [nature.com]

- 4. Targeting the Anti-Apoptotic Protein c-FLIP for Cancer Therapy [pmc.ncbi.nlm.nih.gov]

- 5. The caspase-8 inhibitor FLIP promotes activation of NF-κB ... [sciencedirect.com]

APcK110 Kinase Screening Profile & Cellular Activity

The following table consolidates the key findings on APcK110's activity. The primary screening was conducted by Ambit Biosciences against a panel of 240 human kinases [1].

| Aspect | Details & Quantitative Data |

|---|---|

| Primary Target | Kit (c-KIT), including the D816V mutant [1]. |

| Other Inhibited Kinases | TGFBR2, MEK2, p38 gamma, RET, MEK4, MAP4K5, MAP4K4, Aurora kinase B, PKC alpha [1]. |

| Cellular Potency (IC₅₀) | More potent than imatinib and dasatinib in inhibiting proliferation of OCI/AML3 cells (wild-type KIT) [1]. |

| Mechanism of Action | Inhibits phosphorylation of Kit, Stat3, Stat5, and Akt. Induces apoptosis via cleavage of caspase 3 and PARP [1]. |

| Selectivity | Inhibits proliferation of primary AML blasts but does not affect normal colony-forming cells [1]. |

Detailed Experimental Contexts

Here is a deeper look into the experimental models and methods used to generate the data above.

- Cell Lines Used: The study used several models:

- Primary Samples: The compound was also tested on primary marrow samples from 12 patients with AML and 5 healthy volunteers [1].

The signaling pathway diagram below illustrates how this compound exerts its effects in KIT-driven cells.

This compound inhibits KIT signaling, leading to reduced proliferation and induction of apoptosis. The experimental workflow for profiling this compound combined high-throughput biochemical screening with functional validation in cellular models.

This compound profiling workflow from initial kinase screening to cellular validation.

Key Technical Considerations for Your Research

- ATP Concentration: The initial screen was performed at a single compound concentration (10 µmol/L), which provides a binding constant (Kd) estimation but not full dose-response curves for all targets [1].

- Modern Profiling Services: For a contemporary project, you could consider specialized service providers like Reaction Biology or Thermo Fisher Scientific, which offer extensive kinase panels and various assay formats (e.g., radiometric HotSpot, HTRF) for comprehensive selectivity profiling [2] [3].

- Assay Technologies: The LANCE TR-FRET assay is a common, non-radioactive method for kinase activity and inhibition studies, suitable for follow-up work [4].

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits Proliferation of... [pmc.ncbi.nlm.nih.gov]

- 2. Panel Kinase Services | Reaction Biology Screening [reactionbiology.com]

- 3. SelectScreen Kinase Services | Thermo Fisher Scientific - PG Profiling [thermofisher.com]

- 4. LANCE Classic 3- Kinase Assay [revvity.com]

In Vitro Kinase Assay for ALPK1

This protocol is adapted from a 2023 study that used a non-radioactive, thiophosphorylation-based method to assay ALPK1 kinase activity [1].

Principle

The assay detects kinase activity by leveraging the ability of ALPK1 to transfer a thiophosphate group from the ATP analog ATPγS to its substrate protein. The thiophosphorylated protein is then alkylated with p-nitrobenzyl mesylate (PNBM), creating a thioester that can be specifically detected via western blot using an anti-thiophosphate ester antibody [1].

Key Reagents and Equipment

The table below summarizes the core components needed for this assay.

| Component | Description/Specification |

|---|---|

| Kinase Source | Immunoprecipitated myc-hALPK1 from transfected HEK293 cell lysates [1]. |

| Substrate | Purified GST-TIFA protein [1]. |

| ATP Analog | ATPγS (Adenosine 5'-O-[gamma-thio]triphosphate) [1]. |

| Alkylating Agent | p-nitrobenzyl mesylate (PNBM) [1]. |

| Key Antibody | Anti-thiophosphate ester (pTE) antibody for western blot detection [1]. |

| Essential Equipment | Thermo-mixer (for 37°C incubation), equipment for SDS-PAGE and Western Blot [1]. |

Step-by-Step Procedure

The experimental workflow involves preparing the kinase, running the reaction, and detecting the product, as illustrated below.

Detailed Steps:

- Kinase Preparation: Immunoprecipitate myc-tagged human ALPK1 (myc-hALPK1) from HEK293 cell lysates 48 hours post-transfection using an anti-myc antibody [1].

- Reaction Setup: Combine the immunoprecipitated ALPK1 with its substrate (e.g., purified GST-TIFA) in a kinase reaction buffer. Initiate the reaction by adding ATPγS [1].

- Thiophosphorylation: Incubate the reaction mix at 37°C for 1 hour to allow thiophosphorylation of the substrate [1].

- Alkylation: Add the alkylating reagent PNBM to the assay to form stable thioester bonds with the thiophosphorylated residues [1].

- Detection: Resolve the proteins by SDS-PAGE and perform a western blot. Detect the thiophosphorylated substrate using a specific anti-thiophosphate ester (pTE) antibody [1].

Data Analysis and Interpretation

A successful assay will show a clear band for the substrate (e.g., GST-TIFA) in the lane where all components (ALPK1, ATPγS, PNBM) were present. The study confirmed that this signal depends on ALPK1 kinase activity and is induced by the presence of its specific activator, ADP-heptose (ADPH) [1].

Adaptation Notes for Other Kinases

The core methodology of this protocol can be adapted for other kinases. The key is to replace the specific kinase and substrate.

- Kinase Source: Instead of immunoprecipitated ALPK1, you could use a different purified or immunoprecipitated kinase.

- Substrate: Use a known, purified substrate protein for your target kinase.

- Positive Control: If available, include a known activator of your kinase (similar to ADPH for ALPK1) to confirm the system is functional.

Critical Considerations for Assay Development

When establishing or adapting an in vitro kinase assay, keep the following points in mind:

- Specificity Controls: Always include reactions without the kinase or without the substrate to confirm that the signal is specific to the enzymatic reaction.

- Activity Validation: For immunoprecipitated kinases, ensure the purification process does not inactivate the kinase. Using a constitutively active mutant form of the kinase, if available, can serve as a robust positive control [1].

- Antibody Validation: Verify the specificity of the anti-pTE antibody by including a no-PNBM control, as the alkylation step is crucial for detection [1].

References

Core Proliferation Assay Protocols

The tables below summarize key methodologies for assessing cell proliferation, drawing from experiments that investigated the roles of proteins like PACT in prostate cancer and PI3K p110α in lymphocytes [1] [2] [3]. While the molecular targets differ, the core techniques are universally applicable.

Table 1: End-Point and Real-Time Proliferation Assays

| Assay Type | Method Description | Key Steps and Reagents | Application Example |

|---|

| End-Point Cell Viability (Cell Titer Assay) | Colorimetric measurement of metabolic activity in viable cells at a single time point [3]. | 1. Seed cells in culture plates. 2. Apply experimental treatment. 3. Add MTS/PMS or similar reagent. 4. Measure absorbance at 490nm after incubation [1]. | Used to confirm that PACT depletion reduces prostate cancer cell proliferation [3]. | | Real-Time Cell Proliferation (xCELLigence) | Continuous, label-free monitoring of cell proliferation by measuring electrical impedance across microelectrodes on the plate bottom [3]. | 1. Establish a baseline measurement with media alone. 2. Seed cells and initiate continuous monitoring. 3. Data is represented as a Cell Index over time [3]. | Demonstrated a reduction in proliferation rate of PCa cells after PACT knockdown [3]. |

Table 2: Gene Manipulation and Complementary Assays

| Method | Protocol Overview | Application Example |

|---|---|---|

| siRNA-Mediated Gene Knockdown | Transient transfection of target-specific siRNA (e.g., using lipofection) into cells in exponential growth. Controls include a non-targeting siRNA (si-NC) and an empty plasmid vector [4] [3]. | Achieved >70% knockdown of PACT at both RNA and protein levels in LNCaP and C4-2B cell lines [3]. |

| CRISPR-Cas9 Gene Knockout | Creation of stable knockout cell lines using CRISPR-Cas9 genome editing. Knockout is confirmed via PCR and DNA sequencing, followed by validation of protein loss via western blot [3]. | Generation of LNCaP PACT knockout clonal cell lines to study long-term functional effects [3]. |

| Colony Formation Assay | Cells are seeded at low density and cultured for a extended period (e.g., 10-14 days) to allow for colony formation. Colonies are then fixed, stained (e.g., with crystal violet), and counted [3]. | Used to show that PACT knockout cells form significantly fewer colonies than parental cells, indicating reduced long-term proliferative capacity [3]. |

Key Signaling Pathways in Cancer Proliferation

Although your search for "APcK110" did not return results, understanding the signaling context is critical. In cancers like colorectal cancer (CRC), mutations in key pathways are primary drivers of uncontrolled cell proliferation. The following diagram illustrates the core Wnt/β-catenin pathway, which is frequently dysregulated.

This pathway is critically regulated by the APC (Adenomatous Polyposis Coli) protein. In normal cells (Wnt OFF), APC is part of a "destruction complex" that targets β-catenin for degradation, keeping proliferation in check [4] [5]. In many cancers, particularly colorectal cancer, mutations in the APC gene cause dysregulation of this pathway. This leads to β-catenin accumulation and uncontrolled transcription of pro-proliferation genes like Survivin, which in turn activates kinases such as Aurora-B to drive mitosis [4] [6].

A Framework for Your this compound Assay Development

Since a direct protocol was not available, here is a logical framework to develop your own application notes for the this compound assay, based on standard practices in the field.

- Define Biological Context: First, clarify the molecular target of "this compound." Is it an inhibitor, an antibody, or a genetic construct? Understanding whether it targets a kinase, a signaling node (like those in the PI3K/AKT or Wnt pathways [7] [6]), or another cellular protein is the essential first step.

- Select Cell Lines: Choose relevant cancer cell models. For instance, if this compound is suspected to target the Wnt pathway, colorectal cancer cell lines (like HT29) with known APC mutations would be highly appropriate [4].

- Design Experimental Workflow: A robust protocol would integrate the methods from the tables above. A sample workflow for testing an inhibitory compound could be:

- Day 0-1: Seed cells in multi-well plates.

- Day 1: Treat with a dose range of this compound or a control compound (e.g., DMSO vehicle). Include a positive control, such as a known PI3K inhibitor (e.g., MLN1117) [1] [2].

- Day 1-4: Monitor proliferation in real-time using a system like xCELLigence.

- Day 3-4: Perform an end-point viability assay (e.g., Cell Titer) to confirm results.

- In parallel: Use siRNA or CRISPR to knock down your target of interest to validate the specificity of this compound's effect.

- Incorporate Signaling Analysis: To understand the mechanism of action, include western blotting to analyze changes in key proliferation and signaling markers after this compound treatment, such as phospho-Histone H3 (mitosis), phospho-AKT (PI3K pathway activity), or Survivin levels (Wnt/β-catenin pathway output) [4] [1].

References

- 1. Selective Inhibition of Phosphoinositide 3-Kinase p110α ... [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of Phosphoinositide 3-Kinase p110α ... [sciencedirect.com]

- 3. PACT is requisite for prostate cancer cell proliferation [nature.com]

- 4. Survivin-Induced Aurora-B Kinase Activation - PMC - NIH [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of APC and Axin Derived from Experimental ... [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways involved in colorectal cancer [nature.com]

- 7. Exploring the Key Signaling Pathways and ncRNAs in ... - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: APcK110 Apoptosis Detection Methods

Introduction to APcK110 and Its Pro-Apoptotic Mechanisms

This compound is a novel small molecule inhibitor targeting the Kit receptor tyrosine kinase, demonstrating significant pro-apoptotic activity in hematological malignancies and solid tumor models. As a therapeutic candidate, this compound exhibits potent antiproliferative effects through induction of caspase-dependent apoptosis, making it a promising agent for targeted cancer therapy development. The compound [4-{7-(3,5-Dimethyloxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl}-4-fluoro]benzene effectively inhibits Kit phosphorylation and downstream signaling pathways, including STAT3, STAT5, and AKT, leading to programmed cell death in susceptible cancer cells [1].

The apoptotic pathway induced by this compound involves both intrinsic and extrinsic mechanisms, characterized by mitochondrial membrane potential changes, phosphatidylserine externalization, and caspase activation. Understanding the appropriate detection methods for this compound-induced apoptosis is crucial for researchers evaluating its efficacy, mechanism of action, and potential therapeutic applications. These application notes provide standardized protocols and methodological guidance for detecting and quantifying this compound-induced apoptosis in various experimental models, ensuring reproducible and reliable results across different laboratory settings [1] [2].

This compound Compound Profile and Kinase Inhibition

Chemical Properties and Mechanism of Action

This compound demonstrates potent inhibition of Kit tyrosine kinase activity, with additional activity against a selective panel of other kinases. Kinase profiling conducted by Ambit Biosciences against a library of 240 human kinases revealed that this compound primarily targets Kit and the KIT (D816V) mutant, with additional inhibition of several other kinases including TGFBR2, MEK2, p38 gamma, RET, MEK4, MAP4K5, MAP4K4, Aurora kinase B, and PKC alpha [1]. This multi-kinase inhibition profile contributes to its potent pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML) and mastocytosis models.

The compound has demonstrated significant efficacy in both in vitro and in vivo models. In cellular proliferation assays, this compound inhibited growth of the mastocytosis cell line HMC1.2 (which carries both V560G and D816V KIT mutations) and the SCF-responsive AML cell line OCI/AML3 in a dose-dependent manner. Notably, this compound proved to be a more potent inhibitor of OCI/AML3 proliferation than clinically used Kit inhibitors imatinib and dasatinib, and at least as potent as cytarabine, a standard chemotherapeutic agent [1]. This robust activity underscores the importance of reliable apoptosis detection methods when evaluating this compound in preclinical studies.

Quantitative Kinase Inhibition Profile of this compound

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibition Level | Cellular Consequences |

|---|---|---|

| Kit (wild-type) | Primary target | Disruption of survival signaling in cancer cells |

| KIT (D816V) mutant | Primary target | Efficacy in mutation-driven cancers |

| TGFBR2 | Secondary target | Potential modulation of tumor microenvironment |

| MEK2 | Secondary target | Inhibition of MAPK signaling pathway |

| p38 gamma | Secondary target | Stress response pathway modulation |

| RET | Secondary target | Potential activity in RET-driven cancers |

| Aurora kinase B | Secondary target | Mitotic disruption and genomic instability |

| PKC alpha | Secondary target | Modulation of cell adhesion and migration |

Apoptosis Detection Methodologies for this compound Studies

Overview of Apoptosis Detection Techniques

Detecting apoptosis in this compound-treated cells requires complementary approaches that capture different aspects of the apoptotic process. The most relevant methods for evaluating this compound-induced apoptosis include caspase activity assays, phosphatidylserine exposure detection (Annexin V staining), mitochondrial membrane potential assessment, and DNA fragmentation analysis. Each method targets specific biochemical events in the apoptotic cascade, providing distinct yet interconnected information about the cell death process [3] [4].

The temporal sequence of apoptotic events dictates the appropriate choice of detection method based on experimental objectives. Early apoptosis is characterized by phosphatidylserine externalization and caspase activation, while later stages involve DNA fragmentation and loss of membrane integrity. For this compound studies, combining multiple detection methods provides a comprehensive understanding of its pro-apoptotic activity. The selection of specific techniques should consider the experimental timeline, equipment availability, and required throughput capacity, with each method offering distinct advantages and limitations in sensitivity, specificity, and quantitative capability [5].

Comparative Analysis of Apoptosis Detection Methods

Table 2: Comparison of Apoptosis Detection Methods for this compound Studies

| Detection Method | Target | Detection Window | Throughput | Key Advantages |

|---|---|---|---|---|

| Caspase-3/7 Activity | Executioner caspases | Mid-stage apoptosis | High | High sensitivity, compatible with HTS |

| Annexin V/PI Staining | PS externalization/membrane integrity | Early to late apoptosis | Medium | Distinguishes early vs. late apoptosis |

- TUNEL Assay | DNA fragmentation | Late apoptosis | Low | High specificity for apoptotic cells |

- Mitochondrial Potential Probes | ΔΨm collapse | Early apoptosis | Medium | Detects intrinsic pathway activation |

- Western Blot (PARP/Caspase Cleavage) | Proteolytic cleavage | Mid-stage apoptosis | Low | Confirms specific target cleavage |

- Morphological Analysis | Cellular structure | Throughout apoptosis | Low | Visual confirmation of apoptosis |

Detailed Experimental Protocols

Caspase-3/7 Activity Detection Protocol

Caspase-3/7 activation represents a committed step in the apoptotic cascade, making it an ideal marker for detecting this compound-induced apoptosis. This protocol utilizes a luminescent caspase-3/7 substrate that provides high sensitivity and compatibility with high-throughput screening formats. The assay is based on the cleavage of a proluminescent caspase-3/7 substrate containing the DEVD sequence, which is released upon caspase activation and generates a luminescent signal in the presence of luciferase [3].

4.1.1 Materials and Reagents

- Caspase-Glo 3/7 Reagent (commercially available)

- This compound compound (prepared as 10 mM stock in DMSO)

- Cell culture of interest (e.g., OCI/AML3, HMC1.2)

- White-walled 96- or 384-well assay plates

- Cell culture medium appropriate for cell line

- Phosphate-buffered saline (PBS)

- Laboratory centrifuge and multichannel pipettes

4.1.2 Step-by-Step Procedure

Cell Preparation and Treatment: Harvest exponentially growing cells and seed in white-walled 96-well plates at a density of 5,000-20,000 cells per well in 100 μL culture medium. Allow cells to adhere overnight (if adherent) or settle (if suspension). Prepare serial dilutions of this compound in culture medium, typically ranging from 0.1 μM to 10 μM, based on reported IC50 values. Include vehicle control (DMSO at equivalent concentration) and positive control (e.g., 1-10 μM staurosporine) [1] [3].

Compound Exposure: Add 100 μL of this compound dilutions or controls to cells, resulting in final desired concentrations. Incubate cells for predetermined time points (typically 6-24 hours) at 37°C in a humidified 5% CO2 incubator.

Caspase Detection: Equilibrate Caspase-Glo 3/7 Reagent to room temperature. Add 100 μL of Caspase-Glo 3/7 Reagent directly to each well containing 100 μL of cell culture medium. Mix contents gently using a plate shaker for 30 seconds to ensure homogeneous distribution.

Incubation and Measurement: Incubate plate at room temperature for 30-90 minutes to allow luminescent signal development. Measure luminescence using a plate-reading luminometer with integration time of 0.5-1 second per well.

Data Analysis: Calculate relative caspase activity by normalizing luminescence values of treated samples to vehicle controls. Dose-response curves can be generated to determine EC50 values for this compound-induced caspase activation.

This protocol can be scaled to 384-well format for higher throughput screening by adjusting volumes proportionally (e.g., 25 μL cells + 25 μL reagent). The luminescent signal is stable for several hours, allowing flexibility in processing multiple plates [3].

Annexin V/Propidium Iodide Staining Protocol

The Annexin V binding assay detects phosphatidylserine (PS) externalization to the outer leaflet of the plasma membrane, an early event in apoptosis. When combined with propidium iodide (PI), which stains DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells), this method allows discrimination between viable, early apoptotic, and late apoptotic/necrotic cell populations. This protocol is optimized for flow cytometric analysis of this compound-treated cells [6] [4] [7].

4.2.1 Materials and Reagents

- Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

- Fluorescently conjugated Annexin V (FITC, Alexa Fluor, or similar)

- Propidium iodide (PI) staining solution (20 μg/mL)

- Flow cytometry tubes or plates

- Ice bucket and refrigerated centrifuge

- This compound compound and appropriate vehicle controls

- Cell culture reagents and PBS

4.2.2 Step-by-Step Procedure

Cell Treatment and Harvest: Treat cells with this compound at desired concentrations and time points (typically 6-48 hours). Include untreated controls and positive controls (e.g., 1 μM staurosporine for 4-6 hours). Harvest cells by gentle centrifugation (300 × g for 5 minutes) and wash once with cold PBS [6].

Cell Staining: Resuspend cell pellet in 1X Annexin V binding buffer at approximately 1 × 10^6 cells/mL. Aliquot 100 μL of cell suspension (1 × 10^5 cells) into flow cytometry tubes. Add fluorescently conjugated Annexin V (typically 1-5 μL per test) and 1 μL of PI staining solution (20 μg/mL). Mix gently and incubate for 15-30 minutes at room temperature in the dark.

Sample Analysis: Add 400 μL of 1X Annexin V binding buffer to each tube to stop the reaction. Analyze samples by flow cytometry within 1 hour using appropriate laser and filter settings for the fluorescent conjugates. For FITC-conjugated Annexin V, use 488 nm excitation and 530 nm emission; for PI, use 488 nm excitation and >575 nm emission.

Data Interpretation: Establish quadrants on dot plots using appropriate controls: unstained cells, Annexin V single stain, PI single stain, and double-stained positive control. Viable cells are Annexin V-negative/PI-negative; early apoptotic cells are Annexin V-positive/PI-negative; late apoptotic cells are Annexin V-positive/PI-positive; necrotic cells are Annexin V-negative/PI-positive.

For optimal results, process samples quickly and keep them on ice after staining to prevent progression of apoptosis. The assay should be optimized for each cell type, as incubation times and reagent concentrations may require adjustment [6] [4].

This compound Signaling Pathway and Apoptosis Mechanism

The pro-apoptotic effect of this compound is mediated through its inhibition of Kit and downstream signaling pathways. Kit is a transmembrane receptor tyrosine kinase that serves as the receptor for stem cell factor (SCF). Upon ligand binding, Kit dimerizes and undergoes autophosphorylation, activating downstream pathways including PI3K/AKT, Ras/MAPK, and JAK/STAT systems, which promote cell survival and proliferation [1] [2]. This compound effectively inhibits Kit phosphorylation, leading to decreased phosphorylation of Stat3, Stat5, and Akt, ultimately inducing caspase-dependent apoptosis.

The following diagram illustrates the key signaling pathways affected by this compound and their connection to apoptosis induction:

Diagram 1: this compound mechanism of action through Kit inhibition and apoptosis induction

This compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by caspase-9 activation, which subsequently activates executioner caspases-3 and -7. This is evidenced by the cleavage of caspase-3 and its substrate PARP in this compound-treated cells [1]. The compound's ability to inhibit multiple kinases may contribute to its potent pro-apoptotic activity, as simultaneous disruption of several survival pathways creates synthetic lethality in susceptible cancer cells.

Data Interpretation and Troubleshooting

Quantifying Apoptotic Response

Dose-dependent effects are a key indicator of this compound-specific apoptosis induction. When treating cells with this compound, researchers should observe a clear concentration-response relationship, with higher compound concentrations resulting in increased apoptotic markers. Typical working concentrations range from 0.1 μM to 10 μM, with significant apoptosis induction often observed at 1-5 μM after 24-48 hours of treatment [1]. Time-course experiments are essential to capture the progression of apoptotic events, with phosphatidylserine exposure typically detectable within 4-8 hours, caspase activation within 8-12 hours, and DNA fragmentation appearing after 12-24 hours of treatment.

Data normalization is critical for accurate interpretation of apoptosis assays. Results should be normalized to vehicle-treated controls (typically DMSO at equivalent concentration) and compared to appropriate positive controls (e.g., staurosporine for caspase activation, camptothecin for Annexin V staining). For caspase activity assays, results are typically expressed as fold-increase over baseline activity in untreated cells. For Annexin V/PI staining, data should be presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) with statistical significance determined through replicate experiments (minimum n=3) [3] [4].

Troubleshooting Common Issues

Low Signal-to-Noise Ratio in Caspase Assays: Ensure cells are in logarithmic growth phase at time of treatment. Optimize cell density and treatment duration. Confirm reagent stability and proper storage conditions.

High Background in Annexin V Staining: Use freshly prepared binding buffer with correct calcium concentration. Minimize processing time between staining and analysis. Include proper controls to set compensation and gating.

Variable Response Between Experiments: Maintain consistent cell culture conditions and passage numbers. Use freshly prepared this compound stock solutions to avoid compound degradation. Standardize treatment and harvesting protocols across experiments.

Excessive Necrotic Cell Death: Reduce this compound concentration or shorten treatment duration. Confirm compound solubility in culture medium and avoid precipitation.

Applications in Drug Development and Research

This compound has demonstrated significant activity in preclinical models of acute myeloid leukemia (AML) and mastocytosis. In vivo studies using xenograft mouse models have shown that this compound treatment significantly prolongs survival in mice transplanted with OCI/AML3 cells [2]. The compound's ability to induce apoptosis in primary AML blasts while having minimal effects on normal colony-forming cells highlights its potential therapeutic window [1].

The apoptosis detection methods outlined in this document are essential for mechanistic studies, dose optimization, and combination therapy screening involving this compound. These protocols can be adapted for high-throughput screening of this compound analogs or for evaluating synergistic effects with conventional chemotherapeutic agents. Furthermore, the standardized approaches facilitate comparison of results across different laboratories and experimental systems, accelerating the development of this promising therapeutic candidate.

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits ... [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound extends survival in an AML xenograft ... [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Marker Assays for HTS - NCBI [ncbi.nlm.nih.gov]

- 4. Assays for Apoptosis and... | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. of Detection : A review of conventional and novel... apoptosis [pubs.rsc.org]

- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 7. Cell apoptosis assay [bio-protocol.org]

Application Notes: APcK110 as a Potent Kit Inhibitor in OCI-AML3 AML Models

Background Acute Myeloid Leukemia (AML) remains a therapeutic challenge. The receptor tyrosine kinase Kit (CD117) is expressed on most AML blasts and represents a promising therapeutic target, even in the absence of gain-of-function mutations [1] [2]. APcK110 is a novel small-molecule inhibitor that targets Kit and demonstrates significant pro-apoptotic and anti-proliferative activity in AML models [1].

Key Findings in OCI-AML3 Cells The OCI-AML3 cell line (wild-type for KIT) is a relevant model for AML studies and is characterized by mutations in NPM1, DNMT3A, and NRAS [3]. Research shows that this compound exerts a potent anti-leukemic effect on this cell line through multiple mechanisms:

- Potent Anti-proliferative Effects: this compound inhibits the proliferation of OCI-AML3 cells in a dose-dependent manner. It is reported to be a more potent inhibitor than imatinib and dasatinib and at least as potent as the standard chemotherapeutic agent cytarabine [1].

- Inhibition of Kit Signaling: this compound effectively inhibits the phosphorylation of Kit and its key downstream signaling pathways, including Stat3, Stat5, and Akt [1].

- Induction of Apoptosis: Treatment with this compound induces caspase-dependent apoptosis, as evidenced by the cleavage of caspase-3 and PARP [1].

- In Vivo Efficacy: In an OCI-AML3 xenograft mouse model, this compound treatment significantly prolonged survival compared to the control group, confirming its activity in a live organism [2].

The following table summarizes the experimental evidence for this compound's activity in OCI-AML3 cells.

| Experimental Model | Key Finding | Significance / Outcome |

|---|---|---|

| In Vitro Proliferation [1] | Dose-dependent inhibition of proliferation | More potent than imatinib & dasatinib; at least as potent as cytarabine |

| Western Blot Analysis [1] | Inhibition of Kit, Stat3, Stat5, and Akt phosphorylation | Confirms on-target activity and disruption of downstream survival signals |

| Apoptosis Assay [1] | Cleavage of caspase-3 and PARP | Confirms activation of caspase-dependent apoptotic pathway |

| In Vivo Xenograft [2] | Significant extension of mouse survival | Validates anti-leukemic efficacy in a complex, in vivo system |

Detailed Experimental Protocols

Based on the methodologies from the primary literature, here are detailed protocols for key experiments assessing this compound activity.

Protocol 1: Cell Proliferation and Viability Assay (MTT)

This protocol is used to determine the anti-proliferative and cytotoxic effects of this compound.

- Cell Line: OCI-AML3 cells [1] [3].

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS) without exogenous growth factors. Split cells twice weekly [1].

- Reagents:

- Procedure:

- Harvest and wash OCI-AML3 cells twice with RPMI/10% FCS.

- Count cells and assess viability using trypan blue exclusion.

- Seed cells in 96-well plates at a density of (5 \times 10^4) cells per well in a total volume of 100 µL.

- Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 10 µM) or vehicle control. Include imatinib as a comparator.

- Incubate plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

- Add 10-15 µL of MTT solution to each well and incubate for 2-4 hours.

- Solubilize the formed formazan crystals according to the manufacturer's instructions.

- Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-650 nm.

- Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by fitting the dose-response data to a non-linear regression model [1] [4].

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol assesses the induction of apoptosis by detecting the cleavage of key effector proteins.

- Cell Treatment and Lysis:

- Treat OCI-AML3 cells with the desired concentration of this compound (e.g., IC50 concentration or a range around it) for 24-48 hours.

- Collect cells by centrifugation and lyse using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.

- Western Blotting:

- Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

- Transfer proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk in TBST for 1 hour.

- Incubate with primary antibodies overnight at 4°C.

- Key Antibodies: Anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-Kit (Tyr719), anti-phospho-Stat3 (Tyr705), anti-phospho-Akt (Ser473). Use corresponding total proteins as loading controls.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect signals using a chemiluminescent substrate and visualize with a digital imager [1].

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-leukemic activity of this compound in an animal model.

- Animals: 8-week-old female NOD-SCID mice [2].

- Leukemia Induction:

- Irradiate mice with a sub-lethal dose of 30 cGy whole-body radiation.

- Intravenously inject (1 \times 10^5) OCI-AML3 cells via the tail vein [2].

- Drug Treatment:

- Ten days post-cell injection, begin treatment.

- Randomize mice into two groups:

- Treatment group: Intraperitoneal (i.p.) injection of 500 nM this compound in PBS.

- Control group: i.p. injection of PBS only.

- Administer injections every other day.

- Monitor mice daily and sacrifice them when they become moribund, lose >20% body weight, or are unable to access food or water. Survival is defined as the time from the first injection until death [2].

- Histological Analysis:

- Upon sacrifice, preserve bone marrow, blood, liver, spleen, and other organs in formalin.

- Process tissues for standard histological analysis (H&E staining).

- Confirm human AML engraftment and infiltration by immunohistochemistry using an anti-human CD45 antibody [2].

The experimental workflow for evaluating this compound from in vitro assays to in vivo validation is summarized in the following diagram.

This compound Mechanism of Action in OCI-AML3 Cells

This compound directly inhibits the Kit receptor, blocking critical downstream survival and proliferation pathways and ultimately triggering programmed cell death. This mechanism is visualized below.

Important Notes for Researchers

- IC50 Determination: The specific IC50 value for this compound in OCI-AML3 is not explicitly stated in the available sources. It must be determined empirically in your laboratory, as it can vary based on assay conditions, cell passage number, and serum concentration [5].

- Specificity Profile: Kinase profiling revealed that while this compound is a potent Kit inhibitor, it also inhibits a small number of other kinases, including TGFBR2, MEK2, p38γ, and RET. Therefore, observed effects may involve off-target mechanisms [1].

- Clinical Relevance: The potent activity of this compound in OCI-AML3 cells, which have wild-type KIT, suggests that targeting the Kit/SCF axis could be beneficial for a broad population of AML patients beyond those with KIT mutations [1] [2].

References

- 1. Kit Inhibitor this compound Induces Apoptosis and Inhibits ... [pmc.ncbi.nlm.nih.gov]

- 2. Kit inhibitor this compound extends survival in an AML xenograft ... [pmc.ncbi.nlm.nih.gov]

- 3. Cellosaurus cell line OCI-AML-3 (CVCL_1844) [cellosaurus.org]

- 4. The Importance of IC Determination | Visikol 50 [visikol.com]

- 5. Use of Different Parameters and Equations for Calculation of IC ... 50 [pmc.ncbi.nlm.nih.gov]

APcK110 phosphorylation inhibition protocol

Introduction to APcK110

This compound is a novel small-molecule inhibitor targeting the Kit receptor tyrosine kinase [1]. Kit plays a crucial role in hematopoiesis, and gain-of-function mutations are associated with a worse prognosis in a subset of acute myeloid leukemia (AML) patients, particularly those with core-binding factor leukemias [1]. This compound demonstrates potent anti-leukemic activity by inhibiting Kit phosphorylation and its downstream signaling pathways, leading to suppressed proliferation and induced apoptosis in mastocytosis and AML cell lines, as well as in primary AML patient samples [1].

Key Experimental Findings & Quantitative Data

The biological activity of this compound was characterized through a series of standardized assays. The key quantitative findings from the foundational study are summarized in the following tables for easy comparison.

Table 1: Summary of this compound In Vitro Efficacy

| Assay Type | Cell Line / Sample | Key Finding | Quantitative Result / Potency |

|---|---|---|---|

| Proliferation (MTT) | HMC1.2 mastocytosis cells | Dose-dependent inhibition | IC50 not specified, but significant inhibition observed [1] |

| Proliferation (MTT) | OCI/AML3 cells (SCF-responsive) | Dose-dependent inhibition; compared to standard therapies | More potent than imatinib & dasatinib; at least as potent as cytarabine [1] |

| Clonogenic Assay | Primary AML blasts (n=12) | Inhibited colony formation | Proliferation inhibited in patient samples [1] |

| Clonogenic Assay | Normal colony-forming cells (n=5) | Minimal effect on healthy cells | No significant inhibition of proliferation [1] |

| Kinase Profiling | 240 kinase panel | High selectivity for Kit | Also inhibited KIT(D816V), TGFBR2, MEK2, p38γ, RET, MEK4, MAP4K5, MAP4K4, Aurora B, PKCα [1] |

Table 2: Summary of this compound Mechanism of Action

| Mechanism Investigated | Assay Method | Key Finding | Observed Effect |

|---|---|---|---|

| Pathway Inhibition | Western Blot | Inhibits phosphorylation of Kit and downstream targets | Dose-dependent inhibition of p-Kit, p-Stat3, p-Stat5, and p-Akt [1] |

| Apoptosis Induction | Western Blot / Cleavage Assay | Activates apoptotic pathway | Cleavage of Caspase-3 and PARP [1] |

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the primary research on this compound [1].

Cell Culture and Preparation

- Cell Lines: Maintain HMC1.2 (mastocytosis, harboring KITV560G and KITD816V mutations) and OCI/AML3 (AML, wild-type KIT) cells in RPMI-1640 culture medium, supplemented with 10% Fetal Calf Serum (FCS). Split cells twice weekly [1].

- Primary Cells: Isolate mononuclear cells from fresh bone marrow samples of AML patients and healthy volunteers using Ficoll density gradient centrifugation. Obtain necessary ethical approvals and informed consent prior to collection [1].

This compound Treatment Protocol

- Compound Preparation: Prepare a 50 mM stock solution of this compound in phosphate-buffered saline (PBS). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [1].

- Working Concentrations: For dose-response experiments, treat cells with a concentration range of this compound (e.g., 0.1 µM to 10 µM). Include a negative control (vehicle-only, e.g., PBS) and positive controls as relevant (e.g., imatinib, dasatinib) [1].

- Treatment Duration: The duration varies by assay:

- Proliferation (MTT) and Apoptosis: 48 to 72 hours.

- Phosphorylation Analysis (Western Blot): 2 to 24 hours.

Key Assay Methodologies

Cell Proliferation and Viability (MTT Assay)

- Harvest and wash cells twice with RPMI containing 10% FCS.

- Plate cells at a density of 5 x 10⁴ cells per well in a 96-well plate.

- Treat cells with this compound or controls for 48-72 hours.

- Add MTT reagent and incubate for 2-4 hours at 37°C.

- Solubilize the formed formazan crystals and measure the absorbance at 490 nm using a microplate spectrophotometer. Calculate the percentage of proliferation inhibition relative to the vehicle control [1].

Analysis of Apoptosis by Western Blot

- Treat cells (e.g., HMC1.2) with this compound for 24-48 hours.

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and probe with primary antibodies against cleaved Caspase-3 and cleaved PARP.

- Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence (ECL). Cleavage of these proteins indicates induction of apoptosis [1].

Phosphorylation and Signaling Inhibition by Western Blot

- Serum-starve cells for 4-6 hours to reduce basal signaling.

- Pre-treat cells with this compound for 1-2 hours.

- Stimulate cells with SCF (e.g., 100 ng/mL) for 15 minutes to activate Kit signaling.

- Lyse cells and perform Western blotting as above.

- Probe membranes with antibodies against phospho-Kit (Tyr719), phospho-Stat3 (Tyr705), phospho-Stat5 (Tyr694), and phospho-Akt (Ser473).

- Strip and re-probe membranes with antibodies against total forms of each protein to confirm equal loading. A dose-dependent reduction in phosphorylation signals indicates effective pathway inhibition [1].

Clonogenic Assay for Primary Cells

- Isolate CD34+ cells or mononuclear cells from primary samples.

- Plate cells in methylcellulose-based semisolid media supplemented with appropriate cytokines.

- Add this compound or vehicle control directly to the culture medium.

- Incubate plates at 37°C in a humidified 5% CO2 incubator for 12-14 days.

- Score colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope. Compare the number and size of colonies in treated vs. control groups to assess the inhibitory effect on leukemic progenitors and the selectivity relative to normal cells [1].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the mechanistic pathway of this compound and a generalized workflow for conducting these experiments.

Diagram 1: this compound inhibits the Kit signaling pathway. This compound directly binds to and inhibits the Kit receptor, blocking its auto-phosphorylation. This prevents the activation of key downstream pro-survival pathways like PI3K/Akt and JAK/STAT. The net result is a halt in proliferation and the induction of apoptotic cell death [1].

Diagram 2: A generalized workflow for evaluating this compound activity. Following cell culture and treatment with a dose range of this compound, multiple assays are run in parallel to comprehensively characterize the compound's effects on viability, apoptosis, and target signaling.

Critical Notes & Limitations

- Source Date: The primary source for this compound data is from a 2009 publication. The field of kinase inhibitor development has advanced significantly since then, and the status of this compound in clinical development is unclear from the available information [1].

- Specifics for Reconstitution: The provided protocol mentions PBS as a solvent, but optimal solubility and stability for long-term storage may require specific buffers or DMSO. This should be empirically determined.

- Lack of Explicit IC50: The original study demonstrates dose-dependence but does not always provide explicit half-maximal inhibitory concentration (IC50) values, which are standard for modern drug characterization.

Research Implications

The data suggests that this compound is a potent and relatively selective Kit inhibitor with promising efficacy in preclinical models of AML. Its ability to spare normal colony-forming cells indicates a potential therapeutic window [1]. Future research should focus on:

- Determining the exact binding mode and kinetics.

- Evaluating efficacy in vivo using patient-derived xenograft (PDX) models.

- Investigating combination therapies with other AML drugs like cytarabine.

References

Comprehensive Application Notes and Protocols for Targeting APC/K110, STAT3, STAT5, and AKT in Colorectal Cancer Models

Molecular Context and Signaling Pathways

The APC tumor suppressor gene represents one of the most frequently mutated genes in colorectal cancer (CRC), with biallelic mutations occurring in 45%-80% of cases and serving as an early and rate-limiting step in tumor development [1]. These mutations typically result in truncated APC proteins that lack normal functions, leading to constitutive activation of the canonical WNT signaling pathway through impaired β-catenin degradation [1]. The PI3K/AKT pathway represents another crucial signaling axis in CRC, with approximately 20-30% of cases harboring mutations in the PIK3CA gene encoding the p110α catalytic subunit [2]. Importantly, PIK3CA mutations most frequently occur concomitantly with APC loss, creating a unique molecular context that influences therapeutic responses [2].

The STAT family of transcription factors, particularly STAT3 and STAT5, function as critical downstream effectors of cytokine receptors and tyrosine kinases, regulating genes that control cell cycle progression, apoptosis resistance, and stemness [3]. In solid cancers, STAT3 activation is generally associated with worse prognosis, while STAT5 activation demonstrates context-dependent effects [3]. The convergence of these pathways creates a signaling network that drives colorectal cancer pathogenesis and offers multiple nodes for therapeutic intervention. Understanding the interplay between these pathways is essential for designing effective targeted therapies, particularly in tumors with coexisting APC and PIK3CA mutations.

Therapeutic Rationale and Evidence Base

STAT3/STAT5 as Therapeutic Targets in Cancer

STAT3 and STAT5 have emerged as compelling therapeutic targets due to their central role in oncogenic signaling and tumor microenvironment regulation. Constitutive activation of STAT3 is frequently observed in human cancer cell lines and contributes significantly to tumor formation, survival, and metastasis [4]. STAT3 regulates the expression of critical genes involved in angiogenesis (HIF1α, VEGF), cell survival (Bcl-xL, Bcl-2, Mcl-1), and cell cycle progression (Cyclin D1, D2, c-Myc) [4]. Importantly, cancer cells demonstrate greater reliance on STAT activity compared to normal cells, providing a potential therapeutic window [4]. Inhibition of STAT3 or STAT5 signaling induces apoptosis in tumor cells, while healthy normal cells can proliferate through alternative pathways [4].

Recent advances in targeting STAT proteins include the development of dual STAT3/STAT5 non-PROTAC degraders from the JPX series, which efficiently inhibit STAT phosphorylation and protein stability [5]. These compounds, such as JPX-1244, induce selective cell death in cancer samples resistant to conventional therapies by blocking STAT3 and STAT5 phosphorylation and promoting their degradation [5]. The extent of STAT3/STAT5 degradation directly correlates with cytotoxicity, confirming the mechanism of action [5]. Additionally, transcription factor decoy oligodeoxynucleotides (ODNs) represent a novel approach to target STAT proteins by competing with genomic binding sites and inhibiting downstream gene expression [4].

PI3K/AKT Pathway Inhibition in APC-Mutant Contexts

The PI3K/AKT pathway presents an attractive target in CRC, but resistance mechanisms necessitate specific combination approaches. Research demonstrates that dual PI3K/mTOR inhibitors show significant efficacy in APC and PIK3CA mutant colon cancers, whereas isoform-specific PI3K inhibitors produce minimal responses [2]. In mouse models with Apc and Pik3ca mutations, the dual PI3K/mTOR inhibitors BEZ235 and LY3023414 induced dramatic treatment responses characterized by decreased cellular proliferation and increased differentiation [2]. Quantitative measurements revealed a 53% reduction in lumen occlusion with BEZ235 and 24% reduction with LY3023414 compared to a 53% increase in controls [2].

The STAT5/Pim kinase axis represents a key resistance mechanism that protects the mTORC1/4EBP1/Mcl-1 pathway in cancer cells, particularly those with FLT3-ITD mutations [6]. This resistance can be overcome by combining proteasome inhibitors with STAT5, Pim kinase, or mTORC1 inhibitors, resulting in enhanced apoptosis [6]. These findings highlight the importance of vertical pathway inhibition and combination strategies to address compensatory mechanisms and resistance pathways.

Experimental Models and Assessment Methods

In Vitro Model Systems

Table: Experimental Models for APC/K110, STAT3, STAT5, and AKT Research

| Model Type | Description | Applications | Key Features |

|---|---|---|---|

| CRC Spheroids | 3D cultures from Apcfl/flPik3cap110* mice in Matrigel [2] | Drug screening, proliferation assays, differentiation studies | Maintains genetic features of original tumors, polarized structures |

| Primary T-PLL Cells | Peripheral blood-derived samples from T-PLL patients [5] | STAT3/STAT5 inhibitor testing, ex vivo drug response | Represents constitutive JAK/STAT activation, aggressive malignancy |

| Cell Line Models | SK-OV-3, U87MG, and other cancer cell lines [7] | AKT phosphorylation studies, viability assays | Standardized models, reproducible for signaling studies |

In Vivo Model Systems

Genetically engineered mouse models provide powerful platforms for evaluating therapeutic efficacy in physiologically relevant contexts. The Fc1Apcfl/+Pik3cap110* (AP) mouse model offers particular value for studying APC and PIK3CA mutant colorectal cancers [2]. These mice develop intestinal tumors with defined genetics, allowing for controlled therapeutic studies and assessment of tumor progression through multiple modalities. Immunodeficient mouse xenograft models implanted with human cancer cells enable studying STAT3/STAT5 inhibition in a human tumor context and have demonstrated the efficacy of STAT3 decoy oligodeoxynucleotides in reducing tumor growth [4].

Longitudinal monitoring of tumor response in vivo employs multiple complementary approaches. Murine endoscopy enables direct visualization and quantification of tumor size and lumen occlusion over time [2]. 18F-FDG microPET/CT imaging provides functional assessment of metabolic activity and tumor burden [2]. High-frequency ultrasound offers additional capabilities for measuring tumor dimensions and vascularization. These non-invasive methods allow for repeated measurements in the same animal, reducing inter-subject variability and enabling powerful within-subjects study designs.

Therapeutic Protocols and Testing Strategies

Single Agent Testing Protocols

Table: Inhibitor Concentrations and Treatment Conditions

| Inhibitor Class | Representative Agents | Concentration Range | Treatment Duration | Key Readouts |

|---|---|---|---|---|

| Dual PI3K/mTOR Inhibitors | BEZ235, LY3023414 [2] | 10-1000 nM (in vitro); 20-35 mg/kg (in vivo) | 14 days (in vivo) | Spheroid diameter, lumen occlusion, pRPS6, pAKT |

| STAT3/STAT5 Degraders | JPX-1244, other JPX-series compounds [5] | IC50 determination via viability assays | 24-72 hours | STAT phosphorylation, target gene expression, apoptosis |

| PI3K p110α-specific | NVP-BYL719, GDC0941 [2] | 1 μM (in vitro) | 48-72 hours | pAKT, proliferation, viability |

| Transcription Factor Decoys | STAT3/STAT5 decoy ODNs [4] | 1-30 μM | 6-48 hours | STAT-DNA binding, downstream target expression |

For in vitro testing of STAT3/STAT5 inhibitors, cell viability should be assessed using the CellTiter-Glo (CTG) luminescent assay following 48-72 hours of treatment, with parallel assessment of cell death via Annexin V-APC/7AAD flow cytometry [5]. Treatment media should be exchanged every 48 hours to maintain inhibitor activity, and spheroid diameters should be measured using 4X baseline pre- and post-treatment images for 3D models [2]. For JPX-series compounds, the extent of STAT3/STAT5 degradation should be correlated with cytotoxicity to confirm mechanism-based activity [5].

For in vivo administration, BEZ235 should be formulated in 90% polyethylene glycol/10% 1-methyl-2-pyrrolidinone and administered via oral gavage at 35 mg/kg/day for 14 consecutive days [2]. LY3023414 should be formulated in 1% hydroxyethyl cellulose and administered at 20 mg/kg via oral gavage every 24 hours for 14 days [2]. Tumor response should be quantified at days 1, 7, and 14 using murine endoscopy, with percent lumen occlusion calculated using ImageJ software [2]. Complementary 18F-FDG microPET/CT imaging should be performed at baseline and endpoint, with normalization to injected dose, dose decay, activity, and weight [2].

Combination Therapy Approaches